molecular formula C7H9NS B3269978 5-Methyl-2-methylthiopyridine CAS No. 51933-75-6

5-Methyl-2-methylthiopyridine

Cat. No. B3269978
CAS RN: 51933-75-6
M. Wt: 139.22 g/mol
InChI Key: HZBGBWMWWMSKPT-UHFFFAOYSA-N
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Description

5-Methyl-2-methylthiopyridine is a chemical compound with the empirical formula C7H9NS. It has a molecular weight of 139.22 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Electrochemical Analysis

  • Electrochemical Behavior : 5-Methyl-2-methylthiopyridine derivatives have been studied for their electrochemical behaviors. These compounds are irreversibly reduced at the thioether site, and their proton exchange and adsorption impacts have been described. Optimal conditions for quantifying these compounds through classical and differential pulse polarography have been established (Lejeune et al., 2010).

Pharmaceutical and Biological Applications

  • Role in Cell Differentiation : 5'-Methylthioadenosine, a structurally related compound, impacts the differentiation of Friend erythroleukemic cells. It inhibits dimethyl sulfoxide-induced differentiation, providing insights into its potential role as an endogenous regulator in cell differentiation (Di Fiore et al., 1984).
  • DNA Methylation Research : Studies on DNA methyltransferase inhibitors, which include compounds structurally related to this compound, have highlighted their ability to inhibit hypermethylation and restore suppressor gene expression. This is significant in understanding the role of such compounds in cancer research and treatment (Goffin & Eisenhauer, 2002).
  • Antioxidant and Antihypertensive Properties : Compounds derived from this compound have shown potential as antioxidants and in antihypertensive applications. Their synthesis and biological evaluation reveal significant implications in the treatment of diseases associated with oxidative stress (Sudhana & Adi, 2019).

Chemical and Material Science

  • Corrosion Inhibition : Piperidine derivatives, including those with a methylthiopyridine structure, have been investigated for their corrosion inhibition properties. Studies involving quantum chemical calculations and molecular dynamics simulations reveal their effectiveness in protecting metals like iron from corrosion, which has significant implications in industrial applications (Kaya et al., 2016).

Analytical Chemistry

  • Chemiluminescence in DNA Analysis : Methods involving selective electrogenerated chemiluminescence labeling have been developed to quantify DNA modifications. Compounds structurally related to this compound have been used in this context to distinguish between different forms of methylated cytosine in DNA, which is crucial in understanding epigenetic changes (Ma et al., 2016).

Safety and Hazards

5-Methyl-2-methylthiopyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

5-methyl-2-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBGBWMWWMSKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303395
Record name 5-Methyl-2-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51933-75-6
Record name 5-Methyl-2-(methylthio)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51933-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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